2-Octenedioic acid

Descripción general

Descripción

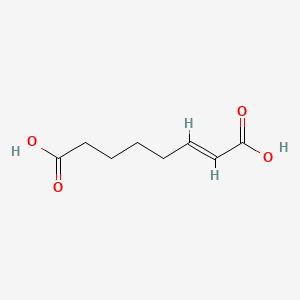

2-Octenedioic acid, also known as 2-octenedioate, is an organic compound that belongs to the class of medium-chain fatty acids. These fatty acids have an aliphatic tail containing between 4 and 12 carbon atoms. The compound is characterized by the presence of a double bond between the second and third carbon atoms in the chain, making it an unsaturated fatty acid .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Octenedioic acid can be synthesized through various methods. One common method involves the oxidation of 2-octene using potassium permanganate (KMnO₄) or ozone (O₃) followed by hydrolysis. The reaction conditions typically include a controlled temperature and pH to ensure the selective oxidation of the double bond.

Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic oxidation of 2-octene using metal catalysts such as palladium or platinum. The process involves the use of an oxidizing agent like oxygen or hydrogen peroxide (H₂O₂) under high pressure and temperature conditions to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-Octenedioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form octanedioic acid using strong oxidizing agents like potassium permanganate or chromium trioxide (CrO₃).

Reduction: Reduction of this compound can be achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), resulting in the formation of octanedioic acid.

Substitution: The carboxylic acid groups in this compound can undergo nucleophilic substitution reactions with alcohols or amines to form esters or amides, respectively.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), ozone (O₃), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Substitution: Alcohols, amines, acid catalysts

Major Products Formed:

Oxidation: Octanedioic acid

Reduction: Octanedioic acid

Substitution: Esters, amides

Aplicaciones Científicas De Investigación

Metabolomics and Disease Biomarkers

2-Octenedioic acid has been identified as a significant metabolite in various studies related to disease states, particularly in cancer and metabolic disorders.

- Breast Cancer : In a study analyzing the metabolomic profiles of breast cancer patients, this compound was found to be elevated in HER2-positive patients compared to HER2-negative individuals. This suggests its potential as a biomarker for differentiating breast cancer subtypes, with an area under the curve (AUC) of 0.925 indicating strong diagnostic value .

- Urinary Analysis : Research has shown that this compound is present in the urine of individuals with abnormal fatty acid metabolism, such as those suffering from dicarboxylic aciduria. This highlights its role in metabolic disorders and potential utility in clinical diagnostics .

Fatty Acid Metabolism

The compound is implicated in various metabolic pathways involving fatty acids:

- Correlation with Other Metabolites : Studies have demonstrated strong correlations between this compound and other metabolites involved in amino acid metabolism and fatty acid biosynthesis. These findings suggest that alterations in its levels may reflect underlying metabolic dysfunctions .

Potential Therapeutic Applications

The therapeutic potential of this compound is being explored in relation to its effects on metabolic pathways:

- Cardiovascular Health : Its association with fatty acid metabolism suggests a role in cardiovascular conditions, particularly those related to abnormal lipid profiles .

- Cancer Treatment : Given its presence in specific cancer types, ongoing research aims to understand how modulation of its levels might influence tumor growth or response to treatment .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-octenedioic acid involves its interaction with specific molecular targets and pathways. As a fatty acid, it can be metabolized by enzymes such as acyl-CoA dehydrogenase, leading to the formation of acetyl-CoA, which enters the citric acid cycle. The compound’s unsaturated nature allows it to participate in various biochemical reactions, including the modulation of lipid metabolism and signaling pathways .

Comparación Con Compuestos Similares

Octanedioic acid: A saturated fatty acid with similar chain length but without the double bond.

Hexanedioic acid: A shorter-chain dicarboxylic acid with six carbon atoms.

Decanedioic acid: A longer-chain dicarboxylic acid with ten carbon atoms.

Uniqueness: 2-Octenedioic acid is unique due to its unsaturated nature, which imparts distinct chemical reactivity and biological properties compared to its saturated counterparts. The presence of the double bond allows for additional chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Propiedades

Número CAS |

5698-50-0 |

|---|---|

Fórmula molecular |

C8H12O4 |

Peso molecular |

172.18 g/mol |

Nombre IUPAC |

(Z)-oct-2-enedioic acid |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h3,5H,1-2,4,6H2,(H,9,10)(H,11,12)/b5-3- |

Clave InChI |

BNTPVRGYUHJFHN-HYXAFXHYSA-N |

SMILES |

C(CCC(=O)O)CC=CC(=O)O |

SMILES isomérico |

C(CCC(=O)O)C/C=C\C(=O)O |

SMILES canónico |

C(CCC(=O)O)CC=CC(=O)O |

Key on ui other cas no. |

5698-50-0 |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.